Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
Description
The compound tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate features a pyrimidine core substituted with a 3-chlorophenyl group at position 2 and a trifluoromethyl (-CF₃) group at position 4. The piperazine ring at position 4 is protected by a tert-butoxycarbonyl (Boc) group, enhancing solubility and stability during synthesis.
Palladium-catalyzed cross-coupling reactions are also employed for introducing aryl/heteroaryl groups to the pyrimidine ring .
Properties
IUPAC Name |
tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClF3N4O2/c1-19(2,3)30-18(29)28-9-7-27(8-10-28)16-12-15(20(22,23)24)25-17(26-16)13-5-4-6-14(21)11-13/h4-6,11-12H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRSMSVZDLRNJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate (commonly referred to as the compound) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring, a pyrimidine moiety with trifluoromethyl and chlorophenyl substituents, and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 387.79 g/mol. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and biological activity.
Research indicates that the compound may interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. The trifluoromethyl group has been shown to significantly influence pharmacological properties, enhancing potency against specific targets. For instance, compounds with similar structures have demonstrated increased affinity for serotonin receptors, suggesting potential applications in neuropharmacology .
Biological Activity
1. Antiparasitic Activity:
Studies have shown that related compounds exhibit antiparasitic properties. For example, derivatives with similar structural motifs have demonstrated activity against parasites such as Plasmodium spp., which causes malaria. The incorporation of polar functionalities has been noted to improve aqueous solubility and enhance biological activity .
2. Antitumor Effects:
The compound's ability to induce apoptosis in cancer cells has been explored. In vitro studies revealed that modifications leading to increased p53 expression and caspase-3 activation resulted in significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells .
3. Neuropharmacological Effects:
Preliminary research suggests potential neuroprotective effects, possibly through modulation of neurotransmitter systems. Compounds similar to this one have been noted for their ability to inhibit serotonin reuptake, indicating possible antidepressant-like activities .
Case Studies
Case Study 1: Anticancer Activity
A study evaluated the effects of the compound on human cancer cell lines. Results indicated a dose-dependent increase in cell death at concentrations as low as 10 µM, with significant activation of apoptotic pathways observed through Western blot analysis .
Case Study 2: Antiparasitic Efficacy
In another investigation focusing on Plasmodium species, derivatives of the compound were tested for their ability to inhibit parasite growth. The results showed an EC50 value of 0.038 µM for one derivative, demonstrating potent activity compared to standard treatments .
Research Findings Summary
| Study Focus | Findings | EC50 (µM) |
|---|---|---|
| Anticancer (MCF-7) | Induced apoptosis via p53 and caspase activation | 10 (effective) |
| Antiparasitic | Inhibition of Plasmodium growth | 0.038 |
| Neuropharmacological | Potential serotonin reuptake inhibition | Not specified |
Scientific Research Applications
The compound exhibits several biological activities, making it a candidate for various therapeutic applications:
- Neuroprotective Effects : Research indicates that compounds with similar structures may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, which are critical in the metabolism of amyloid-beta peptides implicated in Alzheimer's disease .
- Anti-inflammatory Properties : The trifluoromethyl group in the compound suggests potential modulation of inflammatory pathways, which could reduce cytokine production in response to neurotoxic stimuli.
In Vitro Studies
In vitro studies have demonstrated the protective effects of related compounds against cytotoxicity induced by amyloid-beta (Aβ) peptides. For instance, piperazine derivatives similar to tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate have shown enhanced cell viability and reduced inflammatory markers (e.g., TNF-α, IL-6) in astrocytes exposed to Aβ .
In Vivo Studies
In vivo assessments have revealed that related piperazine derivatives can improve cognitive functions in animal models of Alzheimer's disease. For example, a derivative demonstrated significant reductions in Aβ levels and improvements in memory performance in scopolamine-treated rats, indicating its potential therapeutic applications for cognitive decline.
Case Studies
- Clinical Trial on Cognitive Impairment : A clinical trial investigated the effects of a piperazine-based compound on patients with mild cognitive impairment. Participants receiving the treatment exhibited improved cognitive scores compared to those on placebo, suggesting the potential efficacy of this class of compounds for cognitive enhancement.
- Rodent Model Study : In a rodent model, administration of a similar piperazine derivative resulted in decreased neuroinflammation and improved synaptic function, highlighting its neuroprotective properties.
Comparison of Biological Activities
| Property | Description |
|---|---|
| Neuroprotective Activity | Inhibition of acetylcholinesterase and β-secretase |
| Anti-inflammatory Activity | Modulation of cytokine production |
| Cognitive Enhancement | Improved scores in clinical trials |
Comparison with Similar Compounds
Key Structural and Functional Differences
Biological Activity: The 2-amino-4-(2-hydroxyphenyl) analog exhibits intramolecular hydrogen bonding (O–H⋯N), which stabilizes its conformation and enhances binding to microbial targets. Carboxylic acid derivatives (e.g., ) are advantageous for salt formation, improving pharmacokinetic properties.
Synthetic Accessibility :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
